Comparative BPTF Selectivity: DC-BPi-11 vs. BET Inhibitors
DC-BPi-11 demonstrates a selectivity profile that is approximately 100-fold higher for the BPTF bromodomain compared to other bromodomain-containing targets [1]. In contrast, the pan-BET inhibitor JQ1 exhibits potent binding to BRD4 (IC50 = 33-77 nM) and other BET family members but shows no significant binding to BPTF [2]. This selectivity is critical for distinguishing BPTF-specific biology from the broader transcriptional effects of BET inhibition.
| Evidence Dimension | Bromodomain target selectivity |
|---|---|
| Target Compound Data | ~100-fold selectivity for BPTF over other BRD targets |
| Comparator Or Baseline | JQ1: Selective for BET family (BRD2/3/4/T) over BPTF (no binding to BPTF detected) |
| Quantified Difference | Qualitative difference in target engagement; DC-BPi-11 is BPTF-selective, JQ1 is BET-selective |
| Conditions | Biochemical selectivity assessment via BROMOscan or similar profiling; exact experimental details available in primary publication. |
Why This Matters
This high selectivity for BPTF over BET bromodomains enables researchers to dissect BPTF-dependent pathways without confounding off-target effects on the BET family, which is a common limitation of BET inhibitors.
- [1] Lu, T., Lu, H., Duan, Z., et al. (2021). Discovery of High-Affinity Inhibitors of the BPTF Bromodomain. Journal of Medicinal Chemistry, 64(16), 12075-12088. View Source
- [2] Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. View Source
